3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination and fluorination of pyrrolopyridine derivatives. One common method involves the use of 6-bromo-1H-pyrrolo[2,3-b]pyridine as a starting material, which undergoes fluorination using reagents such as copper(II) fluoride or silver(I) fluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to substitute the bromine atom with other groups.
Fluorinating Agents:
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Biological Studies: Employed in the study of fibroblast growth factor receptor (FGFR) inhibitors and their role in cancer therapy.
Agrochemicals: Utilized in the development of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1H-pyrrolo[2,3-b]pyridine
- 2-fluoro-3-bromopyridine
- tert-butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Uniqueness
3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPXSCMRHTVSQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265431 | |
Record name | 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-37-6 | |
Record name | 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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